5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU) is a stable isotope-labeled analog of 5-Acetylamino-6-amino-3-methyluracil (AAMU), a prominent metabolite of caffeine in humans. AAMU is formed from the metabolism of caffeine via a series of demethylation and oxidation reactions, primarily mediated by cytochrome P450 enzymes, particularly CYP1A2. [, ] The labeled analog, AAMU-[13C4,15N3], serves as a valuable tool in metabolic studies, enabling researchers to track the fate of caffeine within biological systems with high sensitivity and specificity. []
While specific structural analysis data for AAMU-[13C4,15N3] is not provided in the reviewed literature, its molecular structure can be inferred from its non-labeled analog, AAMU. AAMU is a pyrimidine-dione derivative characterized by an acetylamino group at position 5 and an amino group at position 6 of the pyrimidine ring. [] The labeled analog would possess an identical structure with the incorporation of four 13C atoms and three 15N atoms at specific positions within the molecule.
AAMU, and by extension its labeled analog, exhibits chemical reactivity primarily associated with its pyrimidine-dione core and the substituent amino and acetylamino groups. A notable reaction is the base-catalyzed hydrolysis of AAMU-[13C4,15N3], which leads to the formation of its deacetylated product, 6-amino-5-hydroxy-3-methyluracil-[13C4,15N3]. [] This reaction pathway highlights the potential instability of AAMU-[13C4,15N3] under basic conditions.
AAMU-[13C4,15N3] itself does not possess a specific biological mechanism of action. Its utility lies in its role as a tracer molecule in metabolic studies. [, ] By administering AAMU-[13C4,15N3] and monitoring its fate, researchers can gain insights into caffeine metabolism, enzyme activity, and metabolic pathways.
Metabolic Studies & Biomarker Development: AAMU-[13C4,15N3] serves as a valuable tool for investigating caffeine metabolism in humans and animals. Its use enables researchers to track the metabolic fate of caffeine, quantify metabolic flux, and identify variations in metabolic pathways. [, , , ] This information contributes to a better understanding of caffeine's effects on the body and aids in developing reliable biomarkers for caffeine intake. [, , ]
Enzyme Activity Assessment: The formation of AAMU from caffeine involves specific enzymes, particularly N-acetyltransferase 2 (NAT2). By quantifying AAMU-[13C4,15N3] levels after caffeine administration, researchers can assess NAT2 activity in individuals. [, , , , ] This information is relevant for understanding interindividual variability in drug metabolism and disease susceptibility.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: